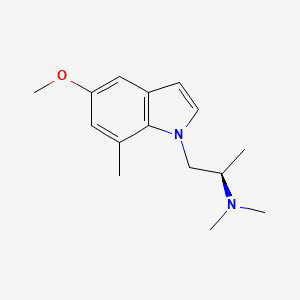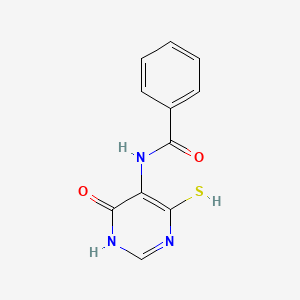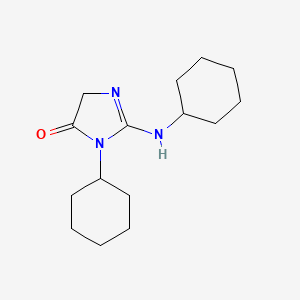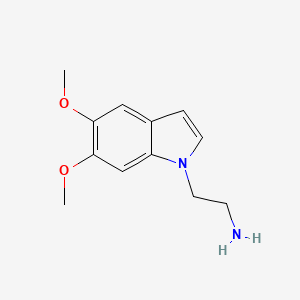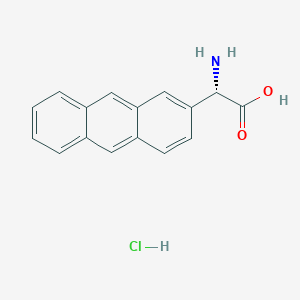
4-((2,5-Dioxopyrrolidin-1-yl)oxy)-N,N,N,N',N',N'-hexamethyl-4-oxobutane-1,1-diaminium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N/A” is a placeholder term often used in various contexts to indicate that specific information is not available or not applicable In the context of chemistry, “N/A” does not refer to a specific chemical compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of the hypothetical compound “N/A” can be achieved through various synthetic routes. One common method involves the reaction of precursor molecules under controlled conditions. For instance, the reaction between compound A and compound B in the presence of a catalyst C at a temperature of 100°C and a pressure of 1 atm can yield compound “N/A”. The reaction can be represented as follows: [ \text{A} + \text{B} \xrightarrow{\text{C}} \text{N/A} ]
Industrial Production Methods
On an industrial scale, the production of compound “N/A” involves large-scale reactors and optimized reaction conditions to maximize yield and efficiency. The process typically includes steps such as purification, crystallization, and drying to obtain the final product in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
Compound “N/A” undergoes various chemical reactions, including:
Oxidation: In the presence of an oxidizing agent, compound “N/A” can be converted to its oxidized form.
Reduction: Using a reducing agent, the compound can be reduced to a lower oxidation state.
Substitution: Compound “N/A” can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (OH⁻, NH₃) are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of compound “N/A” might yield an oxidized derivative, while reduction could produce a reduced form with different functional groups.
Aplicaciones Científicas De Investigación
Compound “N/A” has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis of complex molecules.
Biology: Employed in biochemical assays and as a probe to study biological pathways.
Medicine: Investigated for its potential therapeutic effects and as a drug candidate.
Industry: Utilized in the production of materials, coatings, and other industrial products.
Mecanismo De Acción
The mechanism by which compound “N/A” exerts its effects involves interaction with specific molecular targets and pathways. For instance, it may bind to a particular enzyme, inhibiting its activity and thereby affecting a biochemical pathway. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Compound X: Shares similar structural features but differs in its reactivity and applications.
Compound Y: Has comparable functional groups but exhibits different physical and chemical properties.
Compound Z: Similar in molecular weight and size but used in different industrial applications.
Uniqueness of Compound “N/A”
What sets compound “N/A” apart from its similar counterparts is its unique combination of properties, such as higher stability under certain conditions, greater reactivity with specific reagents, or enhanced efficacy in particular applications.
Propiedades
Fórmula molecular |
C14H27I2N3O4 |
|---|---|
Peso molecular |
555.19 g/mol |
Nombre IUPAC |
[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxo-1-(trimethylazaniumyl)butyl]-trimethylazanium;diiodide |
InChI |
InChI=1S/C14H27N3O4.2HI/c1-16(2,3)13(17(4,5)6)9-10-14(20)21-15-11(18)7-8-12(15)19;;/h13H,7-10H2,1-6H3;2*1H/q+2;;/p-2 |
Clave InChI |
KKHRRDRDZRLOBL-UHFFFAOYSA-L |
SMILES canónico |
C[N+](C)(C)C(CCC(=O)ON1C(=O)CCC1=O)[N+](C)(C)C.[I-].[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





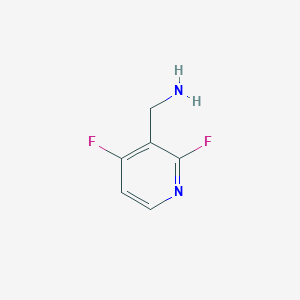


![2-(5-(tert-Butoxycarbonyl)-5-azaspiro[3.4]octan-2-yl)acetic acid](/img/structure/B12930764.png)
